molecular formula C26H21NP+ B8661808 (3-Cyanobenzyl)triphenylphosphonium bromide CAS No. 24722-19-8

(3-Cyanobenzyl)triphenylphosphonium bromide

Cat. No.: B8661808
CAS No.: 24722-19-8
M. Wt: 378.4 g/mol
InChI Key: ULNCTZJZNJCVFN-UHFFFAOYSA-N
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Description

(3-Cyanobenzyl)triphenylphosphonium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are characterized by the presence of a positively charged phosphorus atom bonded to three phenyl groups and a benzyl group substituted with a cyano group at the meta position. The bromide ion acts as the counterion to balance the charge. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in the formation of Wittig reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyanobenzyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with (3-cyanobenzyl) bromide. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The reaction can be optimized using microwave irradiation, which significantly reduces the reaction time and improves the yield. For instance, the reaction can be conducted at 60°C for 30 minutes under microwave irradiation to achieve quantitative yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are carefully controlled to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-Cyanobenzyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.

    Wittig Reactions: As a Wittig reagent, it reacts with carbonyl compounds to form alkenes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are typically used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products:

    Substitution Reactions: Products vary depending on the nucleophile used.

    Reduction: The primary product is (3-aminobenzyl)triphenylphosphonium bromide.

    Oxidation: The primary product is (3-carboxybenzyl)triphenylphosphonium bromide.

Scientific Research Applications

(3-Cyanobenzyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds, particularly in the formation of alkenes via Wittig reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific cellular pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Cyanobenzyl)triphenylphosphonium bromide primarily involves its role as a Wittig reagent. In this capacity, it reacts with carbonyl compounds to form alkenes through the formation of a phosphonium ylide intermediate. The ylide then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by a [2+2] cycloreversion to yield the alkene and triphenylphosphine oxide. The cyano group can also participate in various reactions, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

  • (3-Carboxypropyl)triphenylphosphonium bromide
  • (Bromomethyl)triphenylphosphonium bromide
  • (Ethoxycarbonylmethyl)triphenylphosphonium bromide

Comparison: (3-Cyanobenzyl)triphenylphosphonium bromide is unique due to the presence of the cyano group, which imparts distinct reactivity and selectivity compared to other similar compounds. For instance, (3-Carboxypropyl)triphenylphosphonium bromide has a carboxyl group instead of a cyano group, leading to different chemical behavior and applications .

Properties

CAS No.

24722-19-8

Molecular Formula

C26H21NP+

Molecular Weight

378.4 g/mol

IUPAC Name

(3-cyanophenyl)methyl-triphenylphosphanium

InChI

InChI=1S/C26H21NP/c27-20-22-11-10-12-23(19-22)21-28(24-13-4-1-5-14-24,25-15-6-2-7-16-25)26-17-8-3-9-18-26/h1-19H,21H2/q+1

InChI Key

ULNCTZJZNJCVFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triphenylphosphine (2.8 g) was added to a Tol (50 ml) solution of 3-cyanobenzyl bromide (2.0 g), followed by stirring at 80° C. for 5 hours. This was cooled to room temperature, and the precipitated solid was collected by filtration, and washed with Tol. This was dried under reduced pressure to obtain (3-cyanobenzyl)(triphenyl)phosphonium bromide (3.4 g).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
(3-cyanobenzyl)(triphenyl)phosphonium bromide

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